molecular formula C17H15F2N5O4 B10961819 N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10961819
M. Wt: 391.33 g/mol
InChI Key: HDQKRSNXRMXYDC-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound characterized by its unique structural components

Properties

Molecular Formula

C17H15F2N5O4

Molecular Weight

391.33 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15F2N5O4/c1-8-16(24(26)27)9(2)23(21-8)7-12-10(3)28-22-15(12)17(25)20-14-5-4-11(18)6-13(14)19/h4-6H,7H2,1-3H3,(H,20,25)

InChI Key

HDQKRSNXRMXYDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the pyrazole moiety, and the attachment of the difluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
  • N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE

Uniqueness

N-(2,4-DIFLUOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of the nitro group on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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